molecular formula C17H25NO B13804949 N-cyclooctyl-3,4-dimethylbenzamide CAS No. 549515-77-7

N-cyclooctyl-3,4-dimethylbenzamide

Cat. No.: B13804949
CAS No.: 549515-77-7
M. Wt: 259.4 g/mol
InChI Key: PYVUDPXQVVLFCC-UHFFFAOYSA-N
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Description

N-cyclooctyl-3,4-dimethylbenzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a cyclooctyl group attached to the nitrogen atom of the benzamide structure, with two methyl groups positioned at the 3 and 4 locations on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclooctyl-3,4-dimethylbenzamide typically involves the reaction of 3,4-dimethylbenzoic acid with cyclooctylamine. The process begins with the conversion of 3,4-dimethylbenzoic acid to its corresponding acid chloride using reagents such as thionyl chloride. The acid chloride is then reacted with cyclooctylamine in the presence of a base like triethylamine to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reagent addition is common in industrial settings to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

N-cyclooctyl-3,4-dimethylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-cyclooctyl-3,4-dimethylbenzamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-cyclooctyl-3,4-dimethylbenzamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may interact with receptors or enzymes involved in disease pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclooctyl-3,4-dimethylbenzamide is unique due to the presence of the cyclooctyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity compared to similar compounds .

Properties

CAS No.

549515-77-7

Molecular Formula

C17H25NO

Molecular Weight

259.4 g/mol

IUPAC Name

N-cyclooctyl-3,4-dimethylbenzamide

InChI

InChI=1S/C17H25NO/c1-13-10-11-15(12-14(13)2)17(19)18-16-8-6-4-3-5-7-9-16/h10-12,16H,3-9H2,1-2H3,(H,18,19)

InChI Key

PYVUDPXQVVLFCC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2CCCCCCC2)C

Origin of Product

United States

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